Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride
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Description
Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N2 and its molecular weight is 239.18. The purity is usually 95%.
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Scientific Research Applications
Anti-influenza Activity : N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, related to Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride, have shown activity against influenza A viruses, comparable to 1-adamantanamine hydrochloride. This was demonstrated through in vitro assays (de la Cuesta, Ballesteros, & Trigo, 1984).
Synthesis and Pharmacological Examination : Studies on 2-azabicyclo[3.2.1]oct-3-enes, which are related to the compound , have established methods for their synthesis. These studies also explored their low antimicrobial and hypotensive activity, contributing to the understanding of this class of compounds (Gregory, Bullock, & Chen, 1985).
Spectroscopic Studies : Research on 3-alkyl-3-azabicyclo(3.2.1)octane-8-spiro- hydantoins, closely related to the compound, has involved detailed spectroscopic studies in solid state and solution. This research aids in understanding the hydrogen bonding and molecular structure of such compounds (Bellanato, Gálvez, Espada, & Trigo, 1980).
Chiral Synthesis in Nicotinic Receptor Agonism : A chiral synthesis of (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a potent and selective alpha7 nicotinic receptor agonist, provides insights into the synthesis and potential therapeutic applications of structurally related compounds (Macor et al., 2004).
Muscarinic Agent Analogues : Studies on analogues of muscarinic agents like 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] have provided insights into the importance of specific molecular components for efficacy and selectivity, which is relevant for understanding similar spiro compounds (Nordvall et al., 1992).
Synthesis of Heterocycle Appended Spiro Derivatives : The synthesis of spiro(oxindole-3,2’-pyrrolidine) derivatives involving heterocyclic rings attached to the pyrrolidine unit has been explored, demonstrating the diverse biological activities of these molecules (Vidya et al., 2019).
Biodistribution of Radiolabeled Ligands : Research involving the synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands has been conducted, providing insights into the potential for imaging of nicotinic receptors, relevant to compounds like this compound (Pomper et al., 2005).
Chemical Synthesis and Biological Activities : The synthesis of various spiro pyrrolidines and their antimicrobial and antifungal activities have been investigated. This research contributes to the understanding of the biological potential of spiro compounds (Raj et al., 2003).
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-4-10(11-5-1)8-12-6-2-9(10)3-7-12;;/h9,11H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVPJAZZSWMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN3CCC2CC3)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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